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Compound of Interest

Compound Name: D-Ribitol-5-13C

Cat. No.: B1161268 Get Quote

Executive Summary
D-Ribitol-5-13C is a stable isotope-labeled pentose alcohol derived from the reduction of D-

ribose.[1] It serves as a high-precision NMR standard and metabolic tracer.[1] Its primary

industrial significance lies in the development and quality control of glycoconjugate vaccines,

specifically for Haemophilus influenzae type b (Hib), where the ribitol moiety is a structural

backbone of the capsular polysaccharide (Polyribosylribitol Phosphate, PRP). In metabolic

research, the C5-label provides a non-exchangeable marker to trace the non-oxidative branch

of the Pentose Phosphate Pathway (PPP).

Part 1: Chemical Identity & Structural Properties[1]
Chemical Structure
D-Ribitol (Adonitol) is a meso-compound, possessing a plane of symmetry.[1] However, the

introduction of a Carbon-13 isotope at position 5 breaks this isotopic symmetry, creating a

distinct NMR signature essential for structural elucidation.

Chemical Name: D-Ribitol-5-13C[1][2]

Systematic Name: (2R,4S)-Pentane-1,2,3,4,5-pentol-5-13C[3]

Molecular Formula:

C
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C

H

O

Molecular Weight: 153.15 g/mol (approx. 1 unit higher than unlabeled Ribitol MW 152.15)[1]

Solubility: Highly soluble in water (>100 mg/mL), DMSO; slightly soluble in ethanol.

13C-NMR Spectral Characteristics
In unlabeled ribitol, C1 and C5 are chemically equivalent due to Cs symmetry, appearing as a

single signal. In D-Ribitol-5-13C, the C5 signal is massively enhanced and shows

characteristic coupling.[1]

Carbon
Position

Chemical Shift
(δ, ppm in
D₂O)

Multiplicity
(Proton
Decoupled)

J-Coupling
(Hz)

Note

C-5 (Labeled) 63.4
Singlet

(Enhanced)
-

Primary

diagnostic peak

C-1 63.4 Singlet (Weak) -
Natural

abundance only

C-2, C-4 72.8 Singlet J(C4-C5) ~40-45
Vicinal coupling

may be observed

C-3 72.6 Singlet - Central carbon

Analyst Note: In ¹H-NMR, the protons attached to C5 will exhibit a large one-bond coupling

constant (

), splitting the signal into a wide doublet, distinguishing it from the C1 protons.
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Isotopic Visualization (DOT Diagram)
The following diagram illustrates the linear structure and the specific labeling point.[1]

Caption: Structural connectivity of D-Ribitol-5-13C. The C5 position (red) contains the stable

isotope, breaking the molecule's symmetry.

Part 2: Synthesis & Production Protocol
The most reliable synthesis route involves the chemical reduction of D-Ribose-5-13C.[1] This

method preserves the stereochemistry of the chiral centers.[1]

Reagents
Precursor: D-Ribose-5-13C (99 atom% 13C).[1]

Reducing Agent: Sodium Borohydride (NaBH₄).[1]

Solvent: Deionized Water or 50% Ethanol.[1]

Quenching: Amberlite IR-120 (H+ form) cation exchange resin.[1]

Step-by-Step Synthesis Workflow
Dissolution: Dissolve 1.0 g of D-Ribose-5-13C in 10 mL of ice-cold water (0–4°C).

Reduction: Slowly add NaBH₄ (0.5 equivalents) over 20 minutes. Maintain temperature

<10°C to prevent isomerization.[1]

Mechanism:[1][4] The aldehyde group at C1 is reduced to a primary alcohol.[1] Since C1

becomes CH₂OH, and C5 is already CH₂OH (labeled), the resulting molecule is Ribitol.

Reaction Monitoring: Stir for 2 hours at room temperature. Monitor consumption of reducing

sugar via TLC (Silica gel, n-Propanol:Water:Ethyl Acetate 7:2:1).[1]

Quenching & Purification:

Add Amberlite IR-120 (H+) resin until pH < 7 to destroy excess borohydride and remove

Na+ ions.[1]
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Filter resin and wash with water.[1]

Evaporate filtrate to dryness under reduced pressure.

Borate Removal: Co-evaporate with methanol (3x 20 mL) to remove boric acid as volatile

methyl borate.[1]

Crystallization: Recrystallize from ethanol to yield pure D-Ribitol-5-13C as white crystals.

Part 3: Applications in Drug Development (Hib
Vaccine)
The primary pharmaceutical application of ribitol derivatives is in the Haemophilus influenzae

type b (Hib) vaccine.[1][5] The Hib capsule consists of a polymer of Ribosyl-Ribitol-Phosphate

(PRP).[1][4][6]

Role of D-Ribitol-5-13C in Vaccine QC
During the conjugation of PRP to carrier proteins (e.g., Tetanus Toxoid), the integrity of the

ribitol phosphodiester bond is critical.

NMR Standard: D-Ribitol-5-13C is used as an internal standard in quantitative NMR (qNMR)

to determine the absolute concentration of free vs. conjugated ribitol in vaccine batches.[1]

Mechanism: The distinct C5 signal allows quantification without interference from the protein

carrier signals or buffer components.[1]

Biosynthetic Pathway Visualization (Hib Capsule)
The following diagram traces the incorporation of Ribitol into the Hib capsule, highlighting

where the C5 label would track.

Caption: Biosynthesis of Hib Capsule (PRP). D-Ribitol-5-13C can trace the efficiency of the

TarJ/TarI enzymatic steps.

Part 4: Metabolic Flux Analysis (MFA)
Applications[4][8]
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In metabolic research, D-Ribitol-5-13C serves as a tracer for the Pentose Phosphate Pathway

(PPP) and pentose interconversions.[1]

Tracing Logic
Oxidative PPP: Loss of C1 from Glucose/Ribose as CO₂.[1]

Non-Oxidative PPP: Scrambling of carbons via Transketolase/Transaldolase.[1]

Ribitol Entry: Exogenous ribitol enters metabolism via Ribitol Dehydrogenase (RbtD),

converting it to D-Ribulose.[1]

The C5 Advantage: The C5 label is terminal.[1] Unlike C1 or C2, which are often subject to

complex scrambling or loss, C5 provides a stable marker to track the "tail" of the pentose

moiety into downstream metabolites like Histidine or Nucleotides.

Experimental Protocol: Bacterial Flux Analysis
Culture Medium: Minimal medium containing D-Ribitol-5-13C (10 mM) as the sole carbon

source or co-fed with unlabeled glucose.[1]

Incubation: Cultivate bacteria (e.g., E. coli or Klebsiella) to mid-log phase (OD600 ~ 0.5).[1]

Quenching: Rapidly quench metabolism by injecting culture into -40°C 60% methanol.

Extraction: Extract intracellular metabolites using chloroform/methanol/water.

Analysis: Analyze Ribulose-5-P and Hexose-6-P isotopomers via LC-MS/MS.

Expectation: If Ribitol is directly oxidized to Ribulose, the M+1 isotopomer fraction of

Ribulose-5-P should match the enrichment of the substrate.[1]

Part 5: Handling & Stability[1]
Storage: -20°C under dessication. Ribitol is hygroscopic.[1]

Stability: Stable for >5 years if kept dry.[1]
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Sterilization: Aqueous solutions can be autoclaved (121°C, 15 min) or 0.22 µm filtered.

Unlike reducing sugars (Ribose), Ribitol does not undergo Maillard browning upon heating

with amino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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